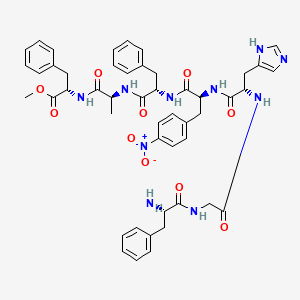
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of benzothiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit enzymes such as n-acylethanolamine acid amidase (naaa) and cytochrome p450 . These enzymes play crucial roles in various biological processes, including the metabolism of fatty acid ethanolamides and aromatic compounds .
Mode of Action
It’s worth noting that similar compounds have been reported to act as inhibitors of their target enzymes . Inhibition of these enzymes can disrupt their normal function, leading to changes in the biochemical pathways they are involved in .
Pharmacokinetics
A similar compound, arn19702, has been reported to be orally active , suggesting that this compound might also have good oral bioavailability.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the inhibition of target enzymes could lead to changes in the levels of certain metabolites, potentially affecting cellular functions .
Análisis Bioquímico
Biochemical Properties
2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in the hydrolysis of fatty acid ethanolamides . The interaction between 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine and NAAA results in the inhibition of the enzyme’s activity, leading to increased levels of endogenous lipid messengers like palmitoylethanolamide. This interaction highlights the compound’s potential as a modulator of lipid signaling pathways.
Cellular Effects
The effects of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of NAAA by 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine leads to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating inflammation and energy metabolism . Additionally, this compound has been shown to reduce nociception and inflammation in animal models, indicating its potential therapeutic effects on cellular processes related to pain and inflammation.
Molecular Mechanism
The molecular mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine involves its binding interactions with biomolecules and subsequent modulation of their activity. This compound binds to the active site of NAAA, inhibiting its enzymatic activity and preventing the hydrolysis of fatty acid ethanolamides . The inhibition of NAAA leads to increased levels of palmitoylethanolamide, which activates PPAR-α and exerts anti-inflammatory and analgesic effects. Furthermore, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine may also interact with other enzymes and receptors, contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively reduce nociception and inflammation without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites are influenced by the presence of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine, highlighting its role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus may influence its localization and accumulation, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine is a critical factor that determines its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications and targeting signals may direct its localization to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.
Métodos De Preparación
The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the condensation reaction of 6-fluoro-1,3-benzothiazole with 5-methylpyrazol-3-amine under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Comparación Con Compuestos Similares
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can be compared with other benzothiazole derivatives, such as:
6-Fluoro-1,3-benzothiazol-2-yl)urea: Known for its antimicrobial properties.
2-Substituted 6-fluorobenzothiazoles: These compounds have been studied for their photosynthetic electron transport inhibition properties.
6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These derivatives exhibit antifungal and cytotoxic activities.
The uniqueness of this compound lies in its specific combination of the benzothiazole and pyrazole moieties, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4S/c1-6-4-10(13)16(15-6)11-14-8-3-2-7(12)5-9(8)17-11/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXBNEQKXSVVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)

![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)








![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
